PD153035塩酸塩

概要

説明

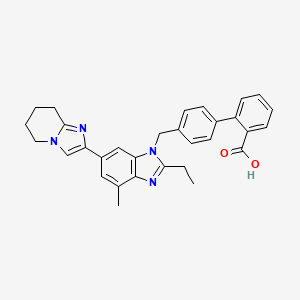

PD153035 塩酸塩は、上皮成長因子受容体(EGFR)チロシンキナーゼの強力かつ特異的な阻害剤です。EGFRに対する高い親和性と選択性で知られており、癌研究および治療における貴重なツールとなっています。 この化合物は、SU-5271、AG1517、ZM 252868などの他の名前でも知られています .

科学的研究の応用

PD153035 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: It is extensively used to study the role of EGFR in cancer cell proliferation and survival.

Signal Transduction Studies: The compound is used to dissect the signaling pathways mediated by EGFR, providing insights into cellular processes such as proliferation, differentiation, and apoptosis.

作用機序

PD153035 塩酸塩は、EGFRのチロシンキナーゼ活性を特異的に標的として阻害することで効果を発揮します。メカニズムには以下が含まれます。

ATP競合阻害: この化合物は、EGFRのキナーゼドメインへの結合部位でATPと競合し、チロシン残基のリン酸化を防ぎます.

自己リン酸化の抑制: キナーゼ活性を阻害することで、PD153035 塩酸塩は、下流シグナル伝達に不可欠なEGFRの自己リン酸化を抑制します.

細胞プロセスの遮断: EGFRの阻害は、ミトジェネシスや癌遺伝子形質転換などのEGF媒介細胞プロセスを遮断することにつながります.

類似の化合物との比較

PD153035 塩酸塩は、他の類似の化合物と比較して、EGFRに対する高い親和性と選択性で独自性があります。類似の化合物のいくつかを以下に示します。

ゲフィチニブ: もう1つのEGFR阻害剤ですが、結合親和性と選択性プロファイルが異なります。

エルロチニブ: ゲフィチニブと同様にEGFRを標的としますが、異なる薬物動態特性を持っています。

生化学分析

Biochemical Properties

PD153035 hydrochloride plays a significant role in biochemical reactions by inhibiting the tyrosine kinase activity of EGFR . It competes with ATP, leading to a decrease in EGFR autophosphorylation . This interaction with EGFR is crucial in regulating cell division and death .

Cellular Effects

PD153035 hydrochloride has been shown to have profound effects on various types of cells and cellular processes. It suppresses the proliferation and clonogenicity of a wide panel of EGFR-overexpressing human cancer cell lines . It also blocks EGF-mediated cellular processes including mitogenesis, early gene expression, and oncogenic transformation .

Molecular Mechanism

The molecular mechanism of action of PD153035 hydrochloride involves its binding to the ATP-binding site of EGFR, thereby inhibiting the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling molecules, leading to a reduction in cell proliferation and oncogenic transformation .

Temporal Effects in Laboratory Settings

PD153035 hydrochloride has been shown to rapidly suppress autophosphorylation of EGFR at low nanomolar concentrations in fibroblasts or in human epidermoid carcinoma cells . Over time, this leads to a selective blockage of EGF-mediated cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of PD153035 hydrochloride vary with different dosages. For instance, in high-fat diet-fed mice, PD153035 hydrochloride treatment improved glucose tolerance and insulin action

準備方法

PD153035 塩酸塩の合成には、キナゾリンコア構造の調製から始まるいくつかのステップが含まれます。合成経路には通常、次のステップが含まれます。

キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体とホルムアミドまたはホルムアミジンを縮合させる一連の反応によって合成されます。

置換反応: コア構造は、3-ブロモフェニル基と6,7-ジメトキシ基を導入するために置換反応を受けます。

最終的な塩酸塩の形成: 最終段階は、化合物の溶解性と安定性を高めるために塩酸塩を形成することです

化学反応の分析

PD153035 塩酸塩は、主にEGFRとの相互作用を含むさまざまな化学反応を受けます。主要な反応には以下が含まれます。

EGFRチロシンキナーゼ活性の阻害: PD153035 塩酸塩は、EGFRの可逆的かつATP競合阻害剤として作用し、受容体の自己リン酸化を防ぎます.

EGF媒介プロセスを選択的に遮断: この化合物は、ミトジェネシス、初期遺伝子発現、癌遺伝子形質転換などのEGF媒介細胞プロセスを選択的に遮断します.

科学研究への応用

PD153035 塩酸塩は、特に化学、生物学、医学、および産業の分野で、科学研究において幅広い用途があります。

癌研究: これは、癌細胞の増殖と生存におけるEGFRの役割を研究するために広く使用されています。

糖尿病研究: PD153035 塩酸塩は、高脂肪食を与えられたマウスのグルコース耐容能とインスリン作用を改善する可能性があるため、代謝研究における役割が強調されています.

シグナル伝達研究: この化合物は、EGFRによって媒介されるシグナル伝達経路を解明するために使用され、増殖、分化、およびアポトーシスなどの細胞プロセスについての洞察を提供しています.

類似化合物との比較

PD153035 hydrochloride is unique in its high affinity and selectivity for EGFR compared to other similar compounds. Some of the similar compounds include:

Gefitinib: Another EGFR inhibitor, but with a different binding affinity and selectivity profile.

Erlotinib: Similar to gefitinib, it targets EGFR but has distinct pharmacokinetic properties.

Afatinib: An irreversible EGFR inhibitor that also targets other members of the ErbB family

PD153035 hydrochloride stands out due to its extremely low IC50 and Ki values, making it one of the most potent EGFR inhibitors available .

特性

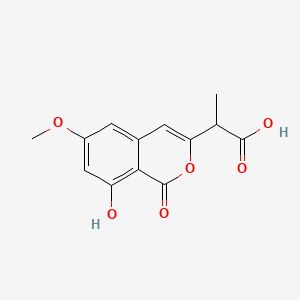

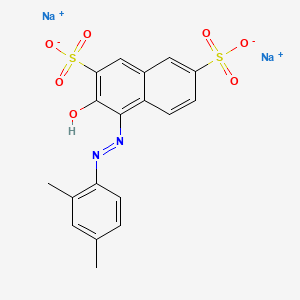

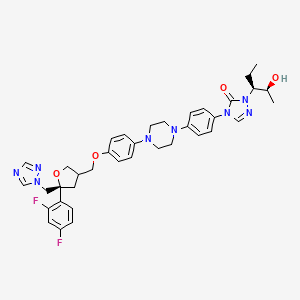

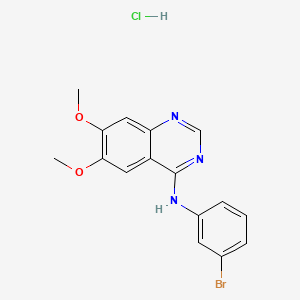

IUPAC Name |

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171414 | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-45-4, 205195-07-9 | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD-153035 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-153035 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 153035 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-153035 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。